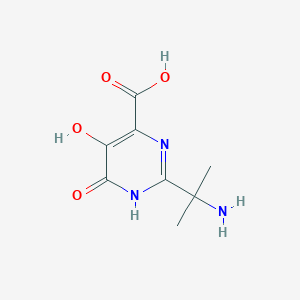
5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole, also known as CMPT, is a tetrazole derivative that is widely used in scientific research and laboratory experiments. Its properties make it an attractive choice for a number of applications, including organic synthesis, drug discovery, and biochemical studies. CMPT has been used in a variety of experiments, and its effects on biochemical and physiological processes have been studied extensively.
Aplicaciones Científicas De Investigación
5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole has been used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, and it has been used in the synthesis of a number of different compounds. 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole has also been used in drug discovery, as it has been shown to interact with a number of different biochemical targets. Additionally, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole has been used in biochemical studies, as it can be used to study the effects of compounds on biochemical pathways.
Mecanismo De Acción
- Tetrazoles are known to exhibit diverse biological activities, including antimicrobial, antiviral, and antitumor effects. Therefore, the target could be related to these activities .
- Upon exposure to cellular components, the chloromethyl group may react with nucleophilic residues, leading to modifications in protein function or gene expression .
Target of Action
Mode of Action
Action Environment
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its ability to inhibit the enzyme acetylcholinesterase, which makes it an attractive choice for biochemical studies. Additionally, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. On the other hand, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole has a number of limitations. It has a relatively short half-life, which means that it must be used quickly in laboratory experiments. Additionally, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole. One potential direction is the use of 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole as an inhibitor of other enzymes, such as proteases and kinases. Additionally, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole could be used in the development of new drugs and therapies, as its ability to interact with biochemical targets could be used to target specific diseases and conditions. Additionally, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole could be used in the development of new imaging agents, as its ability to interact with biochemical targets could be used to target specific areas of the body. Finally, 5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole could be used in the development of new diagnostic tests, as its ability to interact with biochemical targets could be used to identify specific biomarkers.
Propiedades
IUPAC Name |
5-(chloromethyl)-1-(3,4-difluorophenyl)tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N4/c9-4-8-12-13-14-15(8)5-1-2-6(10)7(11)3-5/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQIOGZINBZREL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CCl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(3,4-difluorophenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1461164.png)


![4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol](/img/structure/B1461173.png)

![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1461175.png)


![1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1461178.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-](/img/structure/B1461180.png)
![2-Propyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1461181.png)
![1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1461182.png)

